(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol
Overview
Description
Scientific Research Applications
Synthesis and Catalysis
- β-Carbolines Synthesis : A study by Behforouz et al. (1988) describes the synthesis of β-carbolines from β-methyltryptophan, involving the reaction of a-methyl-N-(1-Methylethyl)-1H-indole-3-methanamine with methyl nitroacetate, resulting in a series of β-carbolines with various substitutions (Behforouz et al., 1988).
- Catalysis with Methanol : Sarki et al. (2021) reported a method using methanol for N-methylation of amines and transfer hydrogenation of nitroarenes, where methanol acts as a hydrogen source and C1 synthon (Sarki et al., 2021).
Chemical Reactions and Synthesis
- Indole Inhibitors Synthesis : Ambrus et al. (2008) synthesized a series of 2-aryl-1H-indoles, identifying (2-phenyl-1H-indol-5-yl)-methanol as a potent antibacterial compound against Staphylococcus aureus (Ambrus et al., 2008).
- Palladium-Catalyzed Methylation : Wang et al. (2019) developed a method for the synthesis of N-methyl-arylamines from nitroarenes using methanol, demonstrating the methylation of various amines under mild conditions (Wang et al., 2019).
Supercritical Fluid Applications
- Supercritical Methanol for Ring-Methylation : Kishida et al. (2010) investigated the ring-methylation of pyrrole and indole using supercritical methanol, resulting in selective methylation at specific positions on the indole ring (Kishida et al., 2010).
Pharmaceutical Applications
- Synthesis of Pharmaceutical Intermediates : Baichurina et al. (2011) explored the hydrogenation of adducts from indole derivatives for synthesizing indolylaminopropanoate, a precursor for methylated indole ring phenyl-substituted tryptophan (Baichurina et al., 2011).
Green Chemistry Applications
- Metal-Free Reduction of Nitro Aromatic Compounds : Giomi et al. (2011) described the use of (2-pyridyl)phenyl methanol for metal-free reduction of nitro aromatic compounds, highlighting its role in sustainable chemical processes (Giomi et al., 2011).
Safety And Hazards
Future Directions
Indole derivatives, which “(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol” is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Their application for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
(1-methyl-5-nitro-3-phenylindol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-17-14-8-7-12(18(20)21)9-13(14)16(15(17)10-19)11-5-3-2-4-6-11/h2-9,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJUKVGDCUKDLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CO)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353779 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methanol | |
CAS RN |
89159-60-4 | |
Record name | 1h-indole-2-methanol, 1-methyl-5-nitro-3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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